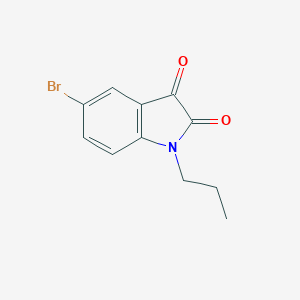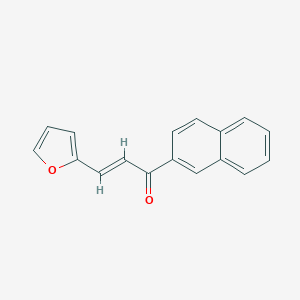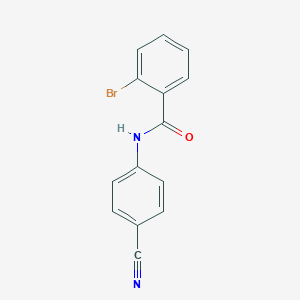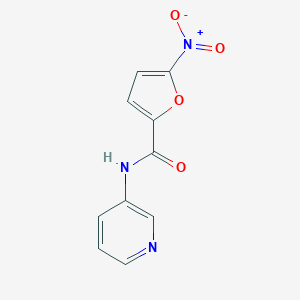![molecular formula C18H11BrN2O2 B187522 2-Anilino-5-bromobenzo[de]isoquinoline-1,3-dione CAS No. 5545-68-6](/img/structure/B187522.png)
2-Anilino-5-bromobenzo[de]isoquinoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Anilino-5-bromobenzo[de]isoquinoline-1,3-dione (ABIQ) is a synthetic compound that belongs to the family of isoquinoline derivatives. It has been widely studied for its potential applications in the field of medicinal chemistry, particularly in cancer research. The unique chemical structure of ABIQ makes it a promising candidate for the development of novel anticancer agents.
Mechanism Of Action
The mechanism of action of 2-Anilino-5-bromobenzo[de]isoquinoline-1,3-dione involves the inhibition of DNA topoisomerase II, an enzyme that is essential for the replication and transcription of DNA. 2-Anilino-5-bromobenzo[de]isoquinoline-1,3-dione binds to the enzyme and prevents it from carrying out its normal function, leading to the accumulation of DNA damage and ultimately, cell death. The unique chemical structure of 2-Anilino-5-bromobenzo[de]isoquinoline-1,3-dione allows it to bind selectively to the enzyme, making it a promising candidate for the development of novel anticancer agents.
Biochemical And Physiological Effects
2-Anilino-5-bromobenzo[de]isoquinoline-1,3-dione has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, 2-Anilino-5-bromobenzo[de]isoquinoline-1,3-dione has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of other diseases such as arthritis and neurodegenerative disorders.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-Anilino-5-bromobenzo[de]isoquinoline-1,3-dione in lab experiments is its potent anticancer activity. It has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for the development of novel anticancer agents. However, the synthesis of 2-Anilino-5-bromobenzo[de]isoquinoline-1,3-dione is a complex process that requires specialized equipment and expertise. In addition, the high cost of synthesis may limit its use in large-scale experiments.
Future Directions
There are several future directions for the research and development of 2-Anilino-5-bromobenzo[de]isoquinoline-1,3-dione. One potential direction is the development of novel derivatives of 2-Anilino-5-bromobenzo[de]isoquinoline-1,3-dione with improved anticancer activity and selectivity. Another direction is the investigation of the potential use of 2-Anilino-5-bromobenzo[de]isoquinoline-1,3-dione in combination with other anticancer agents to enhance its efficacy. In addition, further studies are needed to explore the potential applications of 2-Anilino-5-bromobenzo[de]isoquinoline-1,3-dione in other disease areas such as inflammation and neurodegenerative disorders.
Synthesis Methods
2-Anilino-5-bromobenzo[de]isoquinoline-1,3-dione can be synthesized through a multistep process involving the reaction of aniline with 5-bromoisophthalic acid. The resulting intermediate is then subjected to cyclization and oxidation reactions to yield the final product. The synthesis of 2-Anilino-5-bromobenzo[de]isoquinoline-1,3-dione is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
2-Anilino-5-bromobenzo[de]isoquinoline-1,3-dione has been extensively studied for its potential applications in cancer research. It has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. The mechanism of action of 2-Anilino-5-bromobenzo[de]isoquinoline-1,3-dione involves the inhibition of DNA topoisomerase II, an enzyme that is essential for the replication and transcription of DNA. This inhibition leads to the accumulation of DNA damage and ultimately, cell death.
properties
CAS RN |
5545-68-6 |
|---|---|
Product Name |
2-Anilino-5-bromobenzo[de]isoquinoline-1,3-dione |
Molecular Formula |
C18H11BrN2O2 |
Molecular Weight |
367.2 g/mol |
IUPAC Name |
2-anilino-5-bromobenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C18H11BrN2O2/c19-12-9-11-5-4-8-14-16(11)15(10-12)18(23)21(17(14)22)20-13-6-2-1-3-7-13/h1-10,20H |
InChI Key |
ZTFLCDUFALDNDB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NN2C(=O)C3=CC=CC4=CC(=CC(=C43)C2=O)Br |
Canonical SMILES |
C1=CC=C(C=C1)NN2C(=O)C3=CC=CC4=CC(=CC(=C43)C2=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



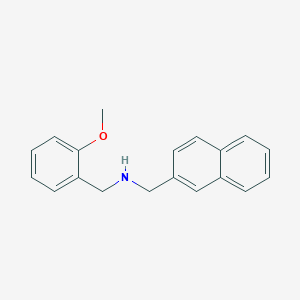
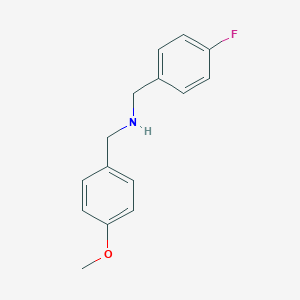
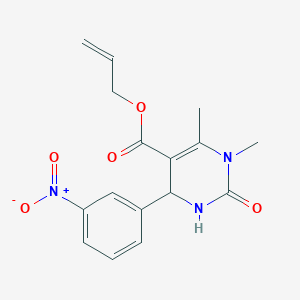
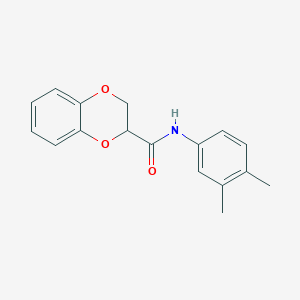
![1-[5-(Benzyloxy)-2-methyl-1-benzofuran-3-yl]ethanone](/img/structure/B187446.png)
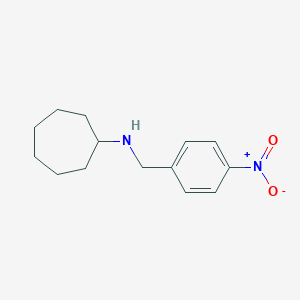
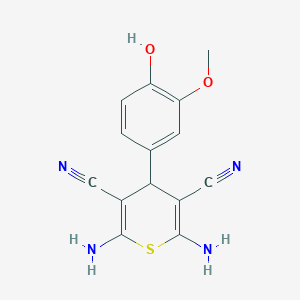
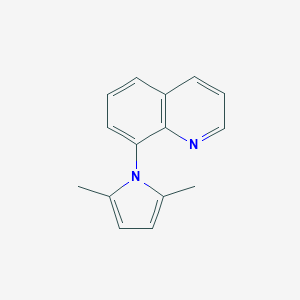
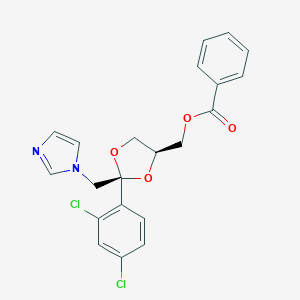
![Diethyl 5-[(3,4-dimethoxybenzoyl)amino]-3-methyl-thiophene-2,4-dicarboxylate](/img/structure/B187454.png)
